1-Chlorohept-3-ene
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Overview
Description
1-Chlorohept-3-ene is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C7H13Cl, and it features a chlorine atom attached to the first carbon of a seven-carbon chain, with a double bond between the third and fourth carbons.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorohept-3-ene can be synthesized through several methods. One common approach involves the chlorination of hept-3-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the chlorination process can be carried out in a continuous flow reactor, which allows for better control over reaction parameters and higher yields. Additionally, the use of alternative chlorinating agents such as sulfuryl chloride (SO2Cl2) can be explored to optimize the process .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorohept-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) to form hept-3-en-1-ol.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen halides, and other electrophiles, leading to the formation of dihalides or haloalkanes.
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen chloride (HCl) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Hept-3-en-1-ol.
Addition: 1,2-Dibromoheptane or 1-Bromoheptane.
Oxidation: Hept-3-ene-1,2-diol or 1-Chloro-3,4-epoxyheptane.
Scientific Research Applications
1-Chlorohept-3-ene has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Chemical Biology: It is used as a probe to study biological processes involving alkene and halogen interactions
Mechanism of Action
The mechanism of action of 1-chlorohept-3-ene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon it is attached to more susceptible to nucleophilic attack. The double bond, on the other hand, can participate in electrophilic addition reactions. These properties make this compound a versatile compound in various chemical transformations .
Comparison with Similar Compounds
1-Bromohept-3-ene: Similar structure but with a bromine atom instead of chlorine.
Hept-3-ene: Lacks the halogen substituent, making it less reactive in substitution reactions.
1-Chlorohex-3-ene: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Chlorohept-3-ene is unique due to the combination of a chlorine atom and a double bond in a seven-carbon chain. This structure imparts specific reactivity patterns that are not observed in its analogs, making it valuable for targeted synthetic applications .
Properties
IUPAC Name |
(E)-1-chlorohept-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-2-3-4-5-6-7-8/h4-5H,2-3,6-7H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKUIEXHAJUFBW-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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